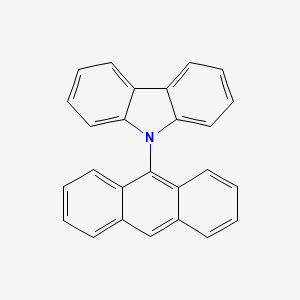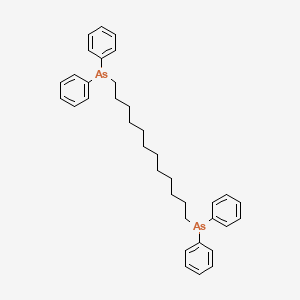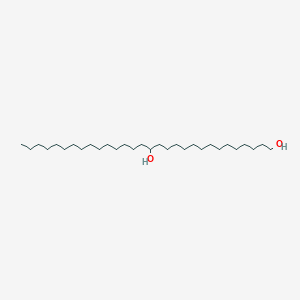
Triacontane-1,15-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacontane-1,15-diol is a long-chain diol with the molecular formula C30H62O2 It is a type of alkane-1,15-diol, which means it has hydroxyl groups (-OH) attached to the first and fifteenth carbon atoms of a 30-carbon alkane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triacontane-1,15-diol can be synthesized through several methods. One common approach involves the reduction of triacontane-1,15-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of triacontane-1,15-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the carbonyl groups (C=O) of the dione into hydroxyl groups, yielding the desired diol.
Análisis De Reacciones Químicas
Types of Reactions
Triacontane-1,15-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction: The diol can be further reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: The major products are triacontane-1,15-dione or triacontane-1,15-dial.
Reduction: The major product is triacontane.
Substitution: The major products are triacontane-1,15-dichloride or triacontane-1,15-dibromide.
Aplicaciones Científicas De Investigación
Triacontane-1,15-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of long-chain diols in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, such as lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of triacontane-1,15-diol involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may influence lipid metabolism and cell signaling pathways, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Triacontane-1,30-diol: Another long-chain diol with hydroxyl groups at the first and thirtieth carbon atoms.
C32 alkane-1,15-diol: A similar compound with a 32-carbon chain and hydroxyl groups at the first and fifteenth carbon atoms.
Uniqueness
Triacontane-1,15-diol is unique due to its specific chain length and the position of its hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
81543-18-2 |
|---|---|
Fórmula molecular |
C30H62O2 |
Peso molecular |
454.8 g/mol |
Nombre IUPAC |
triacontane-1,15-diol |
InChI |
InChI=1S/C30H62O2/c1-2-3-4-5-6-7-8-9-12-15-18-21-24-27-30(32)28-25-22-19-16-13-10-11-14-17-20-23-26-29-31/h30-32H,2-29H2,1H3 |
Clave InChI |
VBAUQJBIHQJBHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
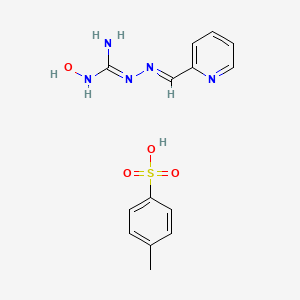
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
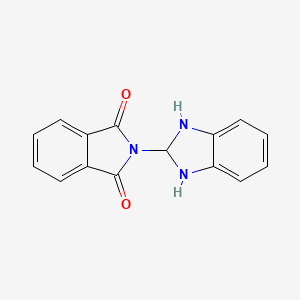
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
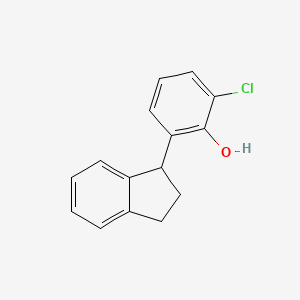
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)
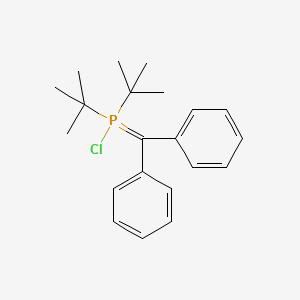
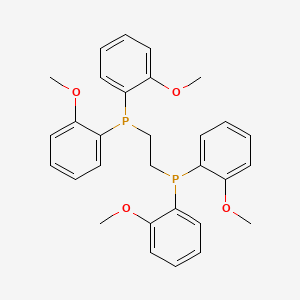
![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
